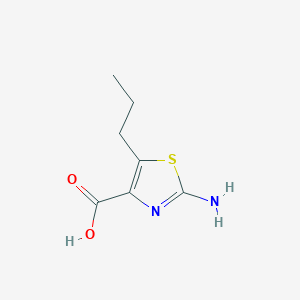

2-アミノ-5-プロピル-1,3-チアゾール-4-カルボン酸

説明

“2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 899350-60-8 . It has a molecular weight of 186.23 . This compound is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazoles, which is the core structure of the compound, is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The molecular structure of “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is represented by the Inchi Code: 1S/C7H10N2O2S/c1-2-3-4-5 (6 (10)11)9-7 (8)12-4/h2-3H2,1H3, (H2,8,9) (H,10,11) .科学的研究の応用

製薬用途

“2-アミノ-5-プロピル-1,3-チアゾール-4-カルボン酸”を含む2-アミノチアゾール骨格は、創薬における特徴的な構造です . それは抗癌剤、抗酸化剤、抗菌剤、抗炎症剤として作用することができるため、いくつかの生物学的活性を持っています .

抗癌用途

2-アミノチアゾール系化合物は、さまざまな種類の癌の治療に可能性を示しています。 たとえば、一部の化合物は、ヒトグリオーマU251細胞とヒトメラノーマWM793細胞に対して選択的な作用を示しました .

抗酸化用途

2-アミノチアゾール誘導体は、抗酸化活性と関連付けられています . 抗酸化物質は、環境やその他のストレスへの反応として身体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。

抗菌用途

2-アミノチアゾール系化合物は、抗菌活性とも関連付けられています . これらの化合物は、耐性菌株やその他の微生物に対抗する新しい抗菌薬の開発に使用できる可能性があります。

抗炎症用途

2-アミノチアゾール系化合物は、抗炎症剤としての可能性を示しています . これらの化合物は、さまざまな炎症性疾患の治療に使用できる可能性があります。

甲状腺抑制剤

2-アミノチアゾールは、甲状腺機能亢進症の治療における甲状腺抑制剤として使用できます . 甲状腺機能亢進症は、甲状腺が過剰に活動し、過剰な量の甲状腺ホルモンを生成する状態です。

スルファチアゾールの前駆体

2-アミノチアゾールは、スルファ剤の一種であるスルファチアゾールの前駆体です . スルファ剤は、細菌感染症の治療に使用される抗生物質のグループです。

研究化学物質

“2-アミノ-5-プロピル-1,3-チアゾール-4-カルボン酸”は、いくつかの例外を除いて、主に学術的な関心事です . それは、その特性と潜在的な用途を研究するために、研究設定で頻繁に使用されます。

将来の方向性

While specific future directions for “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” are not explicitly stated, the compound’s core structure, 2-aminothiazole, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This suggests potential for further exploration and development in this area.

作用機序

Thiazoles

, which is the class of compounds that “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” belongs to, are known to have diverse biological activities . They have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Indole derivatives

, a related class of compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, the presence of other compounds or ions, and the specific characteristics of the biological system in which the compound is acting. For example, the compound “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is recommended to be stored at a temperature between 2 and 8 degrees Celsius , which suggests that temperature could affect its stability.

生化学分析

Biochemical Properties

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can bind to DNA, leading to the formation of DNA double-strand breaks and cell cycle arrest . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . Furthermore, it has been reported to modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and enzymes. The compound’s ability to inhibit topoisomerase II activity leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may exhibit toxic effects, including damage to normal tissues and organs . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate the levels of key metabolites, contributing to its overall biological activity .

Transport and Distribution

The transport and distribution of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid within cells and tissues are critical for its biological function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can accumulate in specific cellular compartments, where it exerts its effects on target biomolecules . The distribution of the compound within tissues also plays a role in its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2-amino-5-propyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNXVSKBCNPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

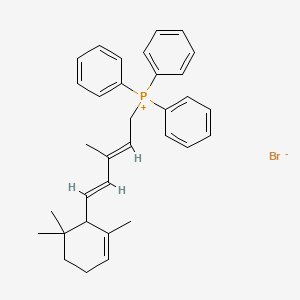

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)